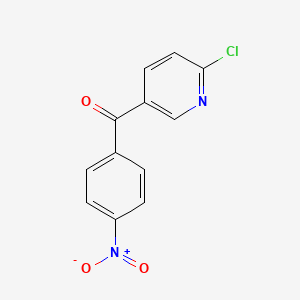

2-Chloro-5-(4-nitrobenzoyl)pyridine

描述

Contextual Significance within Halogenated Pyridine (B92270) and Aromatic Ketone Chemistry

The significance of 2-Chloro-5-(4-nitrobenzoyl)pyridine can be understood by considering the importance of its constituent chemical classes: halogenated pyridines and aromatic ketones.

Halogenated Pyridines are fundamental building blocks in synthetic chemistry. nih.gov They are particularly crucial in the synthesis of pharmaceuticals and agrochemicals. acs.orgnih.gov The carbon-halogen bond in these compounds provides a reactive site for a variety of chemical transformations, enabling the construction of more complex molecular architectures. nih.gov The development of methods for the selective halogenation of pyridines is an active area of research, highlighting the demand for these intermediates. nih.govacs.orgnih.gov

Aromatic Ketones are a class of organic compounds characterized by a carbonyl group attached to at least one aromatic ring. numberanalytics.comshaalaa.com They serve as important intermediates in the synthesis of a wide range of chemicals, including pharmaceuticals and materials. numberanalytics.com Simple aromatic ketones are often solids and are soluble in organic solvents. unacademy.com Their preparation can be achieved through various methods, such as the Friedel-Crafts acylation of aromatic compounds. chemicalbook.com

By combining a halogenated pyridine scaffold with an aromatic ketone functional group, this compound represents a molecule with potential for diverse chemical reactivity and applications.

Overview of Structure-Reactivity Relationships in Pyridine Derivatives Bearing Electron-Withdrawing Groups

The chemical behavior of this compound is heavily influenced by the presence of multiple electron-withdrawing groups attached to the pyridine ring. The pyridine ring itself has a unique electronic structure due to the presence of the electronegative nitrogen atom, which makes it more reactive towards nucleophiles and less reactive towards electrophiles compared to benzene (B151609). numberanalytics.com

The introduction of electron-withdrawing substituents further modifies this reactivity profile. These groups decrease the electron density of the pyridine ring, which has several consequences:

Decreased Basicity: The lone pair of electrons on the nitrogen atom is less available for protonation, making the pyridine derivative less basic. numberanalytics.com

Activation towards Nucleophilic Substitution: The electron-deficient nature of the ring makes it more susceptible to attack by nucleophiles. uoanbar.edu.iq Nucleophilic substitution reactions are particularly favored at the 2- and 4-positions of the pyridine ring when electron-withdrawing groups are present. numberanalytics.comuoanbar.edu.iq

Deactivation towards Electrophilic Substitution: The ring is highly deactivated towards attack by electrophiles. Electrophilic substitution, if it occurs, generally requires harsh reaction conditions. uoanbar.edu.iq

In the case of this compound, the chlorine atom, the nitrogen atom of the pyridine ring, and the entire 4-nitrobenzoyl group act as electron-withdrawing moieties. The nitro group on the benzoyl substituent is a particularly strong electron-withdrawing group. This electronic arrangement suggests that the compound would be highly reactive towards nucleophiles at the positions ortho and para to the ring nitrogen (the 2-, 4-, and 6-positions).

Research Landscape and Existing Methodologies for Substituted Pyridine-Ketone Scaffolds

The synthesis of substituted pyridine scaffolds is a well-established area of organic chemistry, with numerous methods developed to access these important structures. chemrxiv.orgnih.gov These methods can be broadly categorized and are relevant to the potential synthesis of pyridine-ketone derivatives like this compound.

De Novo Synthesis: These methods construct the pyridine ring from acyclic precursors.

Cycloaddition Reactions: Formal [3+3] cycloaddition reactions between enamines and unsaturated aldehydes or ketones can produce highly substituted pyridines. nih.gov

Condensation Reactions: The Hantzsch pyridine synthesis is a classic example, involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or a related nitrogen source. illinois.edu Other condensation strategies involve the reaction of enones and ketones with ammonium (B1175870) acetate, often catalyzed by Lewis acids. illinois.edu

Functionalization of Pre-existing Pyridine Rings: This approach involves modifying a simpler pyridine derivative.

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are powerful tools for introducing substituents onto a pyridine ring.

Directed Ortho-Metalation: The presence of a directing group can allow for the selective deprotonation and subsequent functionalization of the pyridine ring at a specific position.

The construction of complex molecules like this compound would likely involve a multi-step synthesis, potentially utilizing a combination of these established methodologies to build the substituted pyridine-ketone scaffold.

Synthetic Pathways to this compound and Related Compounds

The synthesis of this compound, a diaryl ketone featuring a substituted pyridine ring, involves strategic carbon-carbon bond formation at the C5 position of the pyridine nucleus. Methodologies for constructing this and analogous structures can be broadly categorized into cross-coupling reactions that form the aryl-pyridine bond directly, and acylation approaches that build the ketone functionality.

Structure

3D Structure

属性

IUPAC Name |

(6-chloropyridin-3-yl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O3/c13-11-6-3-9(7-14-11)12(16)8-1-4-10(5-2-8)15(17)18/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEWPFKUAQSEAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CN=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 5 4 Nitrobenzoyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) at the 2-Chloro Position of the Pyridine (B92270) Ring

The presence of the electron-withdrawing 4-nitrobenzoyl group at the 5-position of the pyridine ring activates the 2-chloro position towards nucleophilic aromatic substitution (SNAr). This type of reaction is a cornerstone for creating structural diversity in pharmaceutical compounds. researchgate.net The general mechanism involves the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine, leading to the formation of an intermediate, followed by the departure of the chloride ion. youtube.com

Kinetic and Thermodynamic Aspects of SNAr Reactions with Various Nucleophiles

The rate of SNAr reactions on 2-chloropyridine (B119429) derivatives is highly dependent on the nature of the attacking nucleophile and the reaction conditions. Studies on similar systems, such as 2-chloropyrimidines, have provided insights into the kinetic and thermodynamic aspects of these transformations. For instance, the reactions of 2-chloro-5-nitropyrimidine (B88076) with various α-nucleophiles have been kinetically evaluated, revealing complex reactivity patterns. researchgate.net

The reactivity of nucleophiles in SNAr reactions is often analyzed using Brønsted-type plots, which correlate the reaction rate with the pKa of the nucleophile. researchgate.net The slope of this plot, βnuc, provides information about the transition state of the reaction. researchgate.net In some cases, unusual splits in these plots have been observed, suggesting different reaction pathways or the involvement of specific interactions, such as intramolecular hydrogen bonding, which can enhance the nucleophilicity of the attacking species. researchgate.net

The "element effect," which describes the leaving group order (F > NO2 > Cl ≈ Br > I) in activated aryl substrates, is a key thermodynamic consideration in SNAr reactions. researchgate.net While fluoride (B91410) is typically the most reactive leaving group due to its high electronegativity, which accelerates the reaction, chloropyridines are more commonly used due to their commercial availability. researchgate.netnih.gov For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is 320 times faster than that of 2-chloropyridine. nih.gov

The reaction conditions, including the solvent and the presence of a base, also play a crucial role. rsc.org For instance, conducting SNAr reactions in aqueous media using additives like hydroxypropyl methylcellulose (B11928114) (HPMC) has been explored to develop more environmentally friendly protocols. rsc.org

Table 1: Kinetic Data for SNAr Reactions of Halopyridines

| Halopyridine | Nucleophile | Solvent | Relative Rate |

| 2-Fluoropyridine | NaOEt | EtOH | 320 |

| 2-Chloropyridine | NaOEt | EtOH | 1 |

This table illustrates the significant difference in reactivity between 2-fluoro- and 2-chloropyridines in SNAr reactions. nih.gov

Electronic and Steric Influence of the 4-Nitrobenzoyl Group on SNAr Reactivity

The 4-nitrobenzoyl group exerts a strong electron-withdrawing effect on the pyridine ring, which is crucial for activating the 2-position towards nucleophilic attack. This effect is a combination of the inductive effect of the carbonyl group and the resonance effect of the nitro group. The electron-withdrawing nature of this substituent stabilizes the negatively charged intermediate (the Meisenheimer complex) formed during the SNAr reaction, thereby lowering the activation energy and increasing the reaction rate. researchgate.net

The position of the electron-withdrawing group is critical. Substituents at the ortho and para positions to the leaving group have the most significant activating effect due to their ability to delocalize the negative charge of the Meisenheimer intermediate through resonance. nih.gov In the case of 2-Chloro-5-(4-nitrobenzoyl)pyridine, the 4-nitrobenzoyl group is at the 5-position, which is para to the 2-chloro position, thus providing substantial activation.

Steric factors can also influence the reactivity. While the 4-nitrobenzoyl group itself is relatively large, its position at C5 is somewhat removed from the site of nucleophilic attack at C2. However, bulky nucleophiles may still experience steric hindrance, potentially slowing down the reaction rate. Competition experiments with variously substituted pyridines have shown that both electronic and steric properties of the substrate influence reactivity. nih.gov

Investigation of Concerted Versus Stepwise Mechanisms in Substitution

The mechanism of SNAr reactions has been a subject of considerable investigation, with evidence supporting both stepwise and concerted pathways. researchgate.netacs.orgacs.orgstackexchange.com The traditional textbook mechanism is a two-step process involving the formation of a discrete Meisenheimer intermediate. acs.orgacs.org However, recent studies have shown that many SNAr reactions, particularly those involving good leaving groups like chloride, may proceed through a concerted mechanism where bond formation and bond breaking occur simultaneously. stackexchange.com

The choice between a stepwise and a concerted mechanism is influenced by several factors, including the stability of the Meisenheimer complex, the nature of the leaving group, and the aromatic system itself. researchgate.netacs.org

Stepwise Mechanism: This pathway is favored when the Meisenheimer intermediate is significantly stabilized, for instance, by strong electron-withdrawing groups and a poor leaving group like fluoride. researchgate.netstackexchange.com

Concerted Mechanism: This mechanism is more likely when the Meisenheimer complex is less stable, which is often the case with better leaving groups such as chloride or bromide. stackexchange.com SNAr reactions on nitrogen-containing heterocycles like pyridines are often proposed to proceed in a concerted fashion. stackexchange.com

Borderline Mechanism: In some cases, the reaction may follow a borderline mechanism that has characteristics of both stepwise and concerted pathways. researchgate.netresearchgate.net

Computational studies, such as those using Density Functional Theory (DFT), have become invaluable tools for predicting the operative mechanism. acs.orgacs.orgresearchgate.net These studies can calculate the energy profile of the reaction and determine whether a stable intermediate exists. The electron affinity of the substrate has also been identified as a useful descriptor for predicting the mechanistic preference. acs.org

Transformations of the 4-Nitrobenzoyl Moiety

The 4-nitrobenzoyl portion of the molecule offers additional sites for chemical modification, namely the nitro group and the ketone carbonyl group.

Reductive Chemistry of the Nitro Group to Amino and Other Derivatives

The nitro group is readily reduced to an amino group, a transformation of significant synthetic utility. A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. wikipedia.org

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com While effective, catalytic hydrogenation can sometimes lead to the reduction of other functional groups. commonorganicchemistry.com Raney nickel is often preferred when the substrate contains halogens to avoid dehalogenation. commonorganicchemistry.com

Metal-Acid Systems: Reagents such as iron (Fe) or zinc (Zn) in the presence of an acid like acetic acid provide a mild and selective method for nitro group reduction. commonorganicchemistry.com Tin(II) chloride (SnCl2) is another mild reagent for this transformation. commonorganicchemistry.com

Other Reagents: Sodium sulfide (B99878) (Na2S) can be used for selective reduction, particularly when other reducible groups are present. commonorganicchemistry.com Trichlorosilane in the presence of a base has also been reported as a chemoselective method for reducing nitro groups without affecting other functionalities. google.com

The reduction can also be controlled to yield other nitrogen-containing functional groups, such as hydroxylamines or azo compounds, by carefully selecting the reducing agent and reaction conditions. wikipedia.org For example, reduction with zinc metal in aqueous ammonium (B1175870) chloride can produce hydroxylamines. wikipedia.org

The synthesis of related compounds, such as 2-amino-5-nitropyridine, often involves the nitration of 2-aminopyridine (B139424) followed by further transformations. dissertationtopic.net The reduction of the nitro group in such intermediates is a key step in accessing a variety of substituted pyridines. chemicalpapers.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Selectivity |

| H2, Pd/C | Catalytic | Reduces many other functional groups |

| H2, Raney Nickel | Catalytic | Can avoid dehalogenation of aryl halides |

| Fe, AcOH | Acidic | Mild and selective |

| Zn, AcOH | Acidic | Mild and selective |

| SnCl2 | Mild | Selective for nitro groups |

| Na2S | Basic | Can be selective for one nitro group over another |

This table summarizes common reagents used for the reduction of aromatic nitro groups and highlights their general selectivity. commonorganicchemistry.com

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound is a key center for chemical reactivity. The availability of this lone pair is significantly influenced by the electronic effects of the substituents on the ring. In this molecule, both the chlorine atom at the C2 position and the 4-nitrobenzoyl group at the C5 position are strongly electron-withdrawing. These groups reduce the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to unsubstituted pyridine. This deactivation has profound implications for reactions such as N-oxidation and coordination with metal centers.

N-Oxidation and its Effect on Ring Reactivity

Direct experimental studies on the N-oxidation of this compound are not extensively detailed in available literature. However, the reaction can be understood by examining the principles of pyridine chemistry and data from analogous, simpler compounds like 2-chloropyridine. wikipedia.org

The N-oxidation of a pyridine ring involves the reaction of the nitrogen's lone pair with an oxygen-transfer agent, typically a peroxy acid (like meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in the presence of a catalyst. dcu.iegoogle.com The electron-withdrawing nature of the chloro and nitrobenzoyl substituents on the target molecule deactivates the nitrogen atom, making this oxidation process more challenging than for pyridine itself. Harsher reaction conditions or more potent oxidizing systems may be required to achieve the corresponding N-oxide.

For the related compound, 2-chloropyridine, various methods have been developed to synthesize its N-oxide, which is an important industrial intermediate. wikipedia.orggoogle.com These methods often employ hydrogen peroxide with specific catalysts to achieve high yields. google.comchemicalbook.com

| Precursor | Oxidizing Agent | Catalyst/Medium | Conditions | Yield | Reference |

| 2-Chloropyridine | Hydrogen Peroxide | TS-1 molecular sieve catalyst in deionized water | 70-80°C for 1 hour | 98.88% | chemicalbook.com |

| 2-Chloropyridine | Hydrogen Peroxide | In-situ generated catalyst, followed by hydrolysis | One-pot reaction | High | google.com |

| 2-Chloropyridine | Hydrogen Peroxide | Carboxylated polystyrene-divinylbenzene resin | Mineral acid | 33-35% | dcu.ie |

| 2-Chloropyridine | Sodium Perborate | Acetic acid | Not specified | Not specified | google.com |

Effect on Ring Reactivity: The formation of an N-oxide group dramatically alters the electronic properties and reactivity of the pyridine ring.

Electronic Nature: The N-oxide group (N⁺-O⁻) acts as a powerful resonance-donating and inductively-withdrawing group. The oxygen atom can donate electron density back into the ring via its lone pairs, particularly to the C2 (ortho) and C4 (para) positions.

Nucleophilic Substitution: This increased electron density at the C2 and C4 positions makes the N-oxide much more susceptible to nucleophilic aromatic substitution than the parent pyridine. The presence of the chlorine atom at C2 in the putative this compound-N-oxide would make it an excellent substrate for displacement by nucleophiles.

Electrophilic Substitution: Conversely, the formal positive charge on the nitrogen atom makes the ring highly resistant to electrophilic attack.

New Reaction Site: The N-oxide oxygen itself becomes a new reactive site, capable of acting as a nucleophile or a coordination site for Lewis acids. researchgate.net

Coordination Chemistry with Metal Centers

Specific research detailing the coordination of this compound with metal centers is sparse. However, its behavior as a ligand can be predicted from its structural and electronic features. Pyridine and its derivatives are classic ligands in coordination chemistry, using the nitrogen lone pair to form coordinate bonds with metal ions.

The ability of this compound to act as a ligand is significantly diminished by its substituents. The electron-withdrawing chloro and nitrobenzoyl groups reduce the Lewis basicity of the nitrogen atom, making it a weaker electron-pair donor. Consequently, it would be expected to form less stable complexes with metal ions compared to pyridine or pyridines bearing electron-donating groups.

Potential coordination sites in the molecule include:

Pyridine Nitrogen: The primary, albeit weakened, Lewis base site.

Carbonyl Oxygen: The oxygen of the benzoyl group's carbonyl could potentially act as a second donor site. If both the pyridine nitrogen and the carbonyl oxygen were to bind to the same metal center, it would act as a bidentate chelating ligand.

Nitro Group Oxygens: The oxygens of the nitro group are generally poor coordinators but can interact with hard metal ions under certain circumstances.

Coordination of the Corresponding N-Oxide: Should the N-oxide be formed, its coordination chemistry would be substantially different and more robust. The N-oxide functionality greatly enhances the coordination ability of the parent molecule. researchgate.net The N-oxide oxygen is a harder donor atom than the pyridine nitrogen and possesses significant electron density, making it an excellent coordination site for a wide range of metal ions. In the case of this compound-N-oxide, coordination would likely occur preferentially through the N-oxide oxygen.

| Ligand Species | Potential Donor Atom(s) | Factors Influencing Coordination |

| This compound | Pyridine Nitrogen | Weak Lewis basicity due to electron-withdrawing Cl and NO₂-benzoyl groups. |

| Carbonyl Oxygen | Possible bidentate chelation with pyridine N; sterics may influence feasibility. | |

| This compound-N-oxide | N-Oxide Oxygen | Strong, hard donor site; enhanced coordination ability. researchgate.net |

| Carbonyl Oxygen | Potential for bidentate chelation with N-oxide oxygen. |

Derivatization and Advanced Synthetic Transformations

Elaboration of the 4-Nitrobenzoyl Group for Novel Derivatives

The 4-nitrobenzoyl moiety is a primary site for synthetic modification, offering multiple avenues for derivatization.

A crucial step towards the synthesis of amide and ester analogs is the conversion of the 4-nitrobenzoyl group into a carboxylic acid. While a multi-step sequence involving reduction of the nitro group to an amine, followed by diazotization, hydrolysis to a hydroxyl group, and subsequent oxidation is conceivable, a more direct approach is often sought in synthetic chemistry.

Once the corresponding carboxylic acid, 2-chloro-5-(4-carboxybenzoyl)pyridine, is obtained, standard coupling methods can be employed to generate a wide range of amide and ester derivatives. For instance, the reaction of the carboxylic acid with various amines or alcohols in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), yields the desired amides and esters, respectively. The general synthesis of amides from carboxylic acids is a well-established transformation in organic chemistry. nih.govnih.gov

Table 1: Representative Amide and Ester Analogs from Carboxylic Acid Precursors

| Derivative Type | Reagent | Resulting Functional Group |

| Amide | Primary/Secondary Amine (R-NH₂ or R₂NH) | -C(O)NHR or -C(O)NR₂ |

| Ester | Alcohol (R-OH) | -C(O)OR |

This table presents a generalized scheme for the synthesis of amide and ester analogs. The specific reaction conditions would need to be optimized for each substrate.

The phenyl ring of the 4-nitrobenzoyl group provides further opportunities for diversification. The foundational transformation is the reduction of the nitro group to an amine, yielding 2-chloro-5-(4-aminobenzoyl)pyridine. This transformation can be achieved using various reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. dissertationtopic.net

The resulting amino group is a versatile handle for a multitude of subsequent reactions. For example, it can undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents, including halogens, cyano, and hydroxyl groups. Furthermore, the amine can be acylated, alkylated, or used in the formation of sulfonamides and ureas, significantly expanding the library of accessible derivatives.

Further Functionalization of the Pyridine (B92270) Ring

The pyridine ring itself offers two primary sites for further chemical elaboration: the 2-chloro substituent and the unsubstituted C3 and C6 positions.

The chlorine atom at the C2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). govtpgcdatia.ac.inyoutube.comrsc.org This reactivity allows for the displacement of the chloride with a variety of nucleophiles, leading to the introduction of new functional groups at this position. The electron-withdrawing nature of the pyridine nitrogen facilitates this reaction.

Common nucleophiles used in these transformations include amines, alkoxides, and thiols, which lead to the formation of 2-amino, 2-alkoxy, and 2-thioether substituted pyridines, respectively. The reaction conditions for these substitutions typically involve heating the substrate with the nucleophile in a suitable solvent, sometimes in the presence of a base.

Table 2: Examples of Nucleophilic Substitution at the 2-Position

| Nucleophile | Product Class |

| Ammonia (B1221849)/Primary/Secondary Amines | 2-Aminopyridines |

| Alcohols/Alkoxides | 2-Alkoxypyridines |

| Thiols/Thiolates | 2-(Thioether)pyridines |

The introduction of substituents at the C3 and C6 positions of the pyridine ring can be achieved through modern C-H functionalization techniques. researchgate.netnih.govmdpi.com These methods allow for the direct conversion of carbon-hydrogen bonds into carbon-carbon or carbon-heteroatom bonds, avoiding the need for pre-functionalized substrates.

For instance, directed metalation, where a directing group guides a metal catalyst to a specific C-H bond, can be employed. While the benzoyl group at the 5-position is not a classical directing group, its steric and electronic influence can affect the regioselectivity of the reaction. Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, could also be envisioned following a C-H activation/borylation or halogenation step at the C3 or C6 position. The development of regioselective C-H functionalization methods for complex, substituted pyridines is an active area of research.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 5 4 Nitrobenzoyl Pyridine

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Assignment and Conformational Analysis

Vibrational spectroscopy is instrumental in identifying the functional groups within the molecule. The analysis of Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra allows for the assignment of specific vibrational modes to the corresponding bonds.

The key functional groups in 2-Chloro-5-(4-nitrobenzoyl)pyridine include the pyridine (B92270) ring, a carbonyl group (C=O), a nitro group (NO₂), and a carbon-chlorine bond (C-Cl). The expected vibrational frequencies for these groups are based on data from similar structures, such as 2-chloro-5-nitropyridine (B43025) and substituted benzoyl compounds. researchgate.netnih.govorientjchem.org

Carbonyl (C=O) Stretching: A strong absorption band characteristic of the ketone carbonyl stretching vibration is anticipated in the FT-IR spectrum, typically in the region of 1650-1690 cm⁻¹.

Nitro (NO₂) Group Vibrations: The nitro group is identified by two distinct stretching vibrations: the asymmetric stretching band, expected around 1500–1590 cm⁻¹, and the symmetric stretching band, typically found near 1300–1380 cm⁻¹. nih.gov

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic bands. C-H stretching vibrations on the aromatic rings are expected above 3000 cm⁻¹. C=C and C=N stretching vibrations within the ring typically appear in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bond vibration is expected to appear in the FT-IR and FT-Raman spectra at lower frequencies, generally in the range of 600-800 cm⁻¹.

C-N Stretching: The C-N stretching vibration associated with the pyridine ring is typically observed around 1200-1400 cm⁻¹. niscpr.res.in

The combined data from FT-IR and FT-Raman spectroscopy provides a detailed fingerprint of the molecule, confirming the presence of its constituent functional groups and offering insights into its conformational state.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| Aromatic C-H | Stretching | 3000 - 3100 | FT-IR, FT-Raman |

| Carbonyl (C=O) | Stretching | 1650 - 1690 | FT-IR |

| Pyridine Ring (C=C, C=N) | Stretching | 1400 - 1600 | FT-IR, FT-Raman |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1590 | FT-IR |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1380 | FT-IR |

| C-N | Stretching | 1200 - 1400 | FT-IR, FT-Raman |

| C-Cl | Stretching | 600 - 800 | FT-IR, FT-Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR Techniques) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. ¹H and ¹³C NMR provide data on the hydrogen and carbon skeletons, respectively.

For this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. The protons on the pyridine ring and the 4-nitrophenyl ring will appear as distinct signals, with their chemical shifts and coupling patterns revealing their relative positions.

¹H NMR: The three protons on the pyridine ring are expected to show signals in the range of δ 7.5-9.2 ppm. chemicalbook.com The proton adjacent to the nitro group (H-6) would be the most deshielded. The four protons on the 4-nitrophenyl ring would likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, typically in the range of δ 7.8-8.4 ppm.

¹³C NMR: The ¹³C NMR spectrum would show 12 distinct signals for the 12 carbon atoms in the molecule, assuming no accidental equivalence. The carbonyl carbon is expected to be significantly deshielded, appearing around δ 190-200 ppm. Carbons attached to the electronegative chlorine and nitro groups would also show characteristic downfield shifts. nih.gov

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to definitively assign proton and carbon signals and confirm the connectivity between different parts of the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Ring | Predicted Chemical Shift (δ ppm) | Multiplicity |

| H-3 | Pyridine | ~ 7.7 - 7.9 | Doublet of doublets |

| H-4 | Pyridine | ~ 8.4 - 8.6 | Doublet of doublets |

| H-6 | Pyridine | ~ 9.1 - 9.3 | Doublet |

| H-2', H-6' | 4-Nitrophenyl | ~ 8.0 - 8.2 | Doublet |

| H-3', H-5' | 4-Nitrophenyl | ~ 8.3 - 8.5 | Doublet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Functional Group / Position | Predicted Chemical Shift (δ ppm) |

| C=O | Carbonyl | 190 - 200 |

| C-NO₂ | Nitro-substituted aromatic | 148 - 152 |

| C-Cl | Chloro-substituted aromatic | 150 - 154 |

| Aromatic C | Pyridine & Benzene Rings | 120 - 145 |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to study its fragmentation patterns, which can provide valuable structural information. The molecular formula for this compound is C₁₂H₆ClN₃O₃, giving it a monoisotopic mass of approximately 275.01 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 275. Due to the presence of the chlorine-37 isotope, a characteristic M+2 peak at m/z 277 with about one-third the intensity of the M⁺ peak is expected.

Common fragmentation pathways for such molecules often involve the loss of small, stable neutral molecules or radicals. nih.gov

Loss of Chlorine: A primary fragmentation could be the loss of a chlorine radical, leading to a fragment ion at [M-Cl]⁺ (m/z 240). nih.gov

Loss of Nitro Group: Fragmentation may occur via the loss of a nitro group (NO₂), resulting in a peak at [M-NO₂]⁺ (m/z 229).

Benzoyl Cation: Cleavage of the bond between the pyridine ring and the carbonyl group would be expected to produce a prominent 4-nitrobenzoyl cation at m/z 150.

Pyridinyl Fragments: The remaining 2-chloro-5-pyridinyl cation could also be observed at m/z 112.

Analysis of these fragmentation patterns helps to confirm the proposed structure and the connectivity of the different molecular subunits.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure / Loss | Expected m/z |

| [C₁₂H₆ClN₃O₃]⁺ | Molecular Ion (M⁺) | 275 |

| [C₁₂H₆N₃O₃]⁺ | [M - Cl]⁺ | 240 |

| [C₁₂H₆ClN₂O]⁺ | [M - NO₂]⁺ | 229 |

| [C₇H₄NO₃]⁺ | 4-nitrobenzoyl cation | 150 |

| [C₅H₃ClN]⁺ | 2-chloro-5-pyridinyl cation | 112 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

While the specific crystal structure of this compound has not been detailed in the surveyed literature, X-ray crystallography would be the definitive method to determine its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry. It would reveal the crystal system, space group, and unit cell dimensions, defining how the molecules are arranged in the crystal lattice.

Based on the functional groups present, several types of non-covalent interactions are expected to govern the crystal packing of this compound. Analysis of related structures, such as 2-chloro-5-nitropyridine and 2-chloro-5-methyl-3-nitropyridine, provides a basis for these predictions. nih.govresearchgate.net

Hydrogen Bonding: Although the molecule lacks classic hydrogen bond donors (like O-H or N-H), weak C-H···O and C-H···N hydrogen bonds are highly probable. nih.govresearchgate.net The oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen atom of the pyridine ring, can act as hydrogen bond acceptors for the aromatic C-H donors.

Halogen Bonding: The chlorine atom on the pyridine ring could participate in halogen bonding, acting as an electrophilic region (σ-hole) that interacts with nucleophilic atoms like the oxygen atoms of the nitro group on a neighboring molecule. Short Cl···O contacts are observed in the crystal structure of 2-chloro-5-nitropyridine. researchgate.net

π-Stacking Interactions: The electron-deficient pyridine ring and the electron-rich 4-nitrophenyl ring could engage in π-π stacking interactions. These interactions, either in a parallel-displaced or T-shaped arrangement, would play a significant role in stabilizing the crystal structure.

These combined intermolecular forces would dictate the formation of a complex three-dimensional supramolecular architecture.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) for Electronic Structure Probing

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions from its two main chromophores: the 2-chloropyridine (B119429) moiety and the 4-nitrobenzoyl moiety.

The absorption spectrum would likely show multiple bands in the UV region (typically 200-400 nm), corresponding to:

π → π transitions:* These high-intensity absorptions arise from electronic transitions within the aromatic π-systems of the pyridine and benzene rings.

n → π transitions:* These lower-intensity absorptions involve the promotion of an electron from a non-bonding orbital (on the nitrogen or oxygen atoms) to an anti-bonding π* orbital. These are often observed as shoulders on the main π → π* absorption bands. researchgate.net

The exact position and intensity of the absorption maxima (λ_max) would be influenced by the solvent polarity. Photoluminescence (fluorescence or phosphorescence) is not a guaranteed property for this molecule and would depend on the efficiency of non-radiative decay pathways. If luminescent, it would likely emit in the blue-green region of the spectrum, but specific data is not available.

Computational and Theoretical Studies of 2 Chloro 5 4 Nitrobenzoyl Pyridine

Quantum Chemical Calculations (Density Functional Theory, Hartree-Fock Methods)

Quantum chemical calculations are instrumental in predicting the molecular structure, vibrational frequencies, and electronic properties of molecules. Both Density Functional Theory (DFT) and Hartree-Fock (HF) are prominent ab initio methods used for these purposes. researchgate.netnih.gov DFT methods, particularly those employing hybrid functionals like B3LYP, are well-regarded for their balance of accuracy and computational cost in predicting molecular structures and vibrational spectra. nih.gov

Geometry Optimization and Conformational Landscape Exploration

The first step in computational analysis is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. For a molecule like 2-Chloro-5-(4-nitrobenzoyl)pyridine, with a rotatable bond between the pyridine (B92270) and benzoyl moieties, multiple stable conformations, or conformers, may exist.

In a study of the analogous molecule 5-chloro-6-(4-chlorobenzoyl)-2-benzothiazolinone (CCB), DFT and HF calculations revealed the existence of two stable conformers. nih.gov The stability of these conformers is determined by the dihedral angles between the different ring systems. For the most stable conformer of CCB, the dihedral angles α (C9-C8-C12-C18) and β (C8-C12-C18-C17) were calculated to be -59.6° and -14.5°, respectively. nih.gov This indicates a non-planar arrangement, which is likely for this compound as well, to minimize steric hindrance between the two aromatic rings and the carbonyl group.

Table 1: Predicted Optimized Geometrical Parameters for an Analogous Benzophenone Structure (Data conceptualized based on typical outputs from DFT B3LYP/6-31+G(d,p) calculations for similar structures)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.23 | - |

| C-Cl | 1.75 | - |

| C-N (pyridine) | 1.34 | - |

| C-C (inter-ring) | 1.50 | - |

| C-C-N (pyridine) | - | 123.0 |

| C-C-Cl | - | 119.5 |

| C-CO-C | - | 120.0 |

Vibrational Frequency Analysis and Prediction of Spectroscopic Parameters

Vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. These calculations can help in the assignment of experimental spectral bands to specific molecular vibrations. For the analogue CCB, vibrational frequencies were calculated using both HF and DFT methods with various basis sets. nih.gov The results showed good agreement with the experimental FT-IR spectrum, confirming the accuracy of the computational models. nih.gov

Key vibrational modes for this compound would include:

C=O stretching: Typically a strong band in the IR spectrum, expected around 1650-1700 cm⁻¹.

NO₂ stretching: Asymmetric and symmetric stretches, usually found in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-Cl stretching: Expected in the fingerprint region, typically between 600-800 cm⁻¹.

Pyridine and Benzene (B151609) ring vibrations: A series of complex bands corresponding to C-C and C-H stretching and bending modes.

The calculated vibrational frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

In studies of 2-amino-5-chloro benzophenone, the HOMO was found to be localized on the amino-substituted ring, while the LUMO was centered on the benzoyl moiety. researchgate.net For this compound, it is expected that the HOMO would be primarily located on the chloropyridine ring, while the electron-withdrawing nitrobenzoyl group would cause the LUMO to be localized on that part of the molecule. The energy gap would likely be relatively small, indicating that the molecule can participate in charge-transfer interactions. ijesit.com

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for an Analogous Benzophenone (Data conceptualized based on DFT B3LYP/6-31+G(d,p) calculations for 2-amino-5-chloro benzophenone) researchgate.net

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.9 |

| HOMO-LUMO Gap | 4.3 |

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as ionization potential, electron affinity, electronegativity, and chemical hardness, which further quantify the molecule's reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the oxygen atoms of the carbonyl and nitro groups, as well as the nitrogen atom of the pyridine ring. These are the most likely sites for interaction with electrophiles or for hydrogen bonding.

Positive Potential: Located on the hydrogen atoms of the aromatic rings.

Near-Neutral Potential: Spread across the carbon framework of the rings.

Reaction Mechanism Elucidation and Transition State Analysis

Computational methods can be employed to study the mechanisms of chemical reactions involving a molecule, including the identification of transition states and intermediates. For this compound, a key reaction of interest would be nucleophilic aromatic substitution (SNAr) at the chloro-substituted carbon of the pyridine ring.

In related systems like 2-chloro-5-nitropyridine (B43025), the reaction with nucleophiles proceeds through a Meisenheimer complex intermediate. researchgate.net Theoretical studies can model the energy profile of this reaction pathway, calculating the activation energies for the formation of the intermediate and the subsequent expulsion of the chloride leaving group. Such analyses help to determine the rate-determining step of the reaction.

Solvent Effects and Their Impact on Chemical Processes

The surrounding solvent can significantly influence the structure, stability, and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents.

For reactions like the SNAr mechanism, the polarity of the solvent can affect the stability of the charged intermediates and transition states. A study on the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine (B6355638) in various aprotic solvents showed that the reaction rate and mechanism are sensitive to the solvent's properties. rsc.org For this compound, polar aprotic solvents would be expected to stabilize the charged Meisenheimer intermediate, potentially accelerating the rate of nucleophilic substitution.

Role As a Synthetic Intermediate and Precursor for Advanced Materials

Emerging Trends and Future Research Directions

Application of Green Chemistry Principles in Synthesis

The traditional synthesis of benzoylpyridines often involves Friedel-Crafts acylation, a reaction class that historically relies on stoichiometric amounts of Lewis acid catalysts like aluminum chloride, leading to significant waste generation. Modern synthetic chemistry is actively seeking greener alternatives to mitigate the environmental impact of such processes.

Metal-Free Catalysis: A significant trend in green chemistry is the move towards metal-free reaction conditions. For the synthesis of compounds like 2-Chloro-5-(4-nitrobenzoyl)pyridine, this could involve the use of reagents like methanesulfonic anhydride, which can promote Friedel-Crafts acylations without the need for metallic or halogenated components. rsc.org This approach minimizes waste streams and avoids the potential for metal contamination in the final product.

Recyclable Catalysts: The development of solid acid catalysts that can be easily recovered and reused is a cornerstone of green chemical processing. Materials such as zeolites, clays, and metal oxides are being explored as recyclable catalysts for Friedel-Crafts reactions. mt.comcambrex.com For instance, zinc oxide has been demonstrated as a reusable catalyst for the acylation of various aromatic compounds. cambrex.comnih.gov The application of such catalysts to the synthesis of this compound could offer a more sustainable manufacturing process.

Benign Solvent Systems: The use of volatile organic compounds (VOCs) as solvents is a major environmental concern. Research into alternative solvent systems has highlighted the potential of ionic liquids (ILs) and deep eutectic solvents (DESs). mt.comcontractpharma.comrasayanjournal.co.inresearchgate.netresearchgate.net Ionic liquids with dual Brønsted–Lewis acidity have been shown to be effective and recyclable catalysts for Friedel-Crafts acylation. mt.com Similarly, deep eutectic solvents, such as a mixture of choline chloride and zinc chloride, can function as both a green solvent and a catalyst for these reactions. researchgate.net Adopting such solvent systems for the synthesis of this compound would represent a significant step towards a more environmentally friendly process.

| Green Chemistry Approach | Potential Advantage for Synthesis of this compound | Example Catalyst/Reagent |

|---|---|---|

| Metal-Free Catalysis | Avoids metal waste and product contamination. | Methanesulfonic anhydride |

| Recyclable Catalysts | Reduces catalyst consumption and waste. | Zeolites, Zinc Oxide |

| Benign Solvent Systems | Replaces volatile organic compounds, can also act as a catalyst. | Ionic Liquids, Deep Eutectic Solvents |

Development of Continuous Flow Chemistry Processes for Production

Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers numerous advantages over traditional batch processing, particularly for reactions that are hazardous, require precise control, or are difficult to scale up.

Enhanced Safety and Control: The Friedel-Crafts acylation can be highly exothermic, and the use of reactive intermediates can pose safety risks in large-scale batch reactors. Continuous flow reactors, with their high surface-area-to-volume ratio, allow for superior heat transfer and precise temperature control, mitigating the risk of thermal runaways. mt.comvapourtec.com This is particularly relevant for the synthesis of a nitro-containing compound like this compound, where nitration reactions are known to be energetic. contractpharma.com

Improved Efficiency and Scalability: Flow chemistry enables rapid reaction optimization by allowing for the quick variation of parameters such as temperature, pressure, and residence time. vapourtec.com This can lead to higher yields and purities compared to batch processes. Furthermore, scaling up production in a continuous flow system is often more straightforward than in batch, as it typically involves running the process for a longer duration rather than using larger reactors.

Integration of Processes: Continuous flow setups can be designed to "telescope" multiple reaction steps, where the output of one reactor is directly fed into the next. This avoids the need for isolation and purification of intermediates, saving time, resources, and reducing waste. vapourtec.com For the synthesis of this compound, a multi-step sequence could potentially be integrated into a single continuous flow process. Research has demonstrated the successful use of continuous flow for the synthesis of various ketones and for carrying out Friedel-Crafts reactions on electron-rich substrates. rasayanjournal.co.inresearchgate.netresearchgate.netacs.orgfrontiersin.org While the acylation of an electron-deficient pyridine (B92270) ring presents a greater challenge, the precise control offered by flow chemistry could be key to achieving this transformation efficiently.

| Advantage of Continuous Flow | Relevance to this compound Production |

|---|---|

| Enhanced Safety | Better control of exotherms in Friedel-Crafts acylation and handling of energetic nitro compounds. |

| Improved Efficiency | Rapid optimization of reaction conditions for a challenging substrate, leading to higher yields. |

| Scalability | More straightforward and predictable scale-up from laboratory to production. |

| Process Integration | Potential to combine multiple synthetic steps into a single, streamlined process. |

Design and Synthesis of Novel Catalysts for Targeted Transformations

The electron-deficient nature of the 2-chloropyridine (B119429) ring makes the introduction of the 4-nitrobenzoyl group via electrophilic aromatic substitution, such as Friedel-Crafts acylation, a significant synthetic hurdle. The chloro and the pyridine nitrogen atoms are deactivating groups, making the ring less susceptible to attack by an acylium ion. Consequently, the development of highly active and selective catalysts is a critical area of research.

Overcoming Substrate Deactivation: Traditional Lewis acids often struggle to catalyze Friedel-Crafts reactions on deactivated aromatic systems. Research is therefore focused on developing more potent catalytic systems. This includes the use of metal triflates, which have shown promise in catalyzing the acylation of various heteroaromatics. researchgate.net The design of novel Lewis acids with enhanced activity could enable the efficient acylation of challenging substrates like 2-chloropyridine.

Alternative Acylation Strategies: Given the difficulties with direct Friedel-Crafts acylation, alternative strategies for the synthesis of pyridyl ketones are being explored. One such approach involves the acylation of metalated pyridines. For example, lithiation of a pyridine ring followed by reaction with an acyl chloride can be an effective method for forming the desired carbon-carbon bond. youtube.com Research into novel organometallic reagents and conditions for the selective metalation and subsequent acylation of substituted pyridines is an active area of investigation.

Radical-Based Approaches: Another emerging strategy is the use of acyl radicals. These nucleophilic radicals can add to protonated (and therefore more electrophilic) pyridine rings. youtube.com The development of new methods for generating acyl radicals under mild conditions could provide a valuable alternative for the synthesis of this compound, bypassing the limitations of traditional electrophilic substitution.

The continued exploration of these and other novel catalytic approaches will be instrumental in developing efficient and practical methods for the synthesis and transformation of this compound and other complex heterocyclic molecules.

常见问题

Q. Yield Optimization :

- Higher temperatures (50°C) improve conversion but may reduce selectivity due to competing hydrolysis.

- Solvent-free conditions under microwave irradiation (10–15 min) can achieve >85% yield .

Basic: Which characterization techniques are most reliable for confirming the structure of this compound?

Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolves ambiguities in regiochemistry; SHELXL software (via SHELX system) is recommended for refinement .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced: How can regioselectivity challenges in substitution reactions of this compound be addressed?

Answer:

Regioselectivity is influenced by electronic effects (nitro groups are meta-directing) and steric hindrance. Strategies include:

- Computational Modeling : Density Functional Theory (DFT) predicts reactive sites by analyzing frontier molecular orbitals (e.g., LUMO localization at the 2-chloro position) .

- Isotopic Labeling : Use deuterated analogs to track substitution pathways via ²H NMR .

- Catalytic Control : Transition metal catalysts (e.g., Pd/Cu) enable Suzuki-Miyaura coupling at specific positions .

Advanced: How should researchers resolve contradictions between NMR and X-ray crystallography data for this compound?

Answer:

Discrepancies may arise from dynamic effects (e.g., rotamers) or crystal packing forces:

- Variable-Temperature NMR : Identify conformational flexibility by observing signal coalescence at elevated temperatures .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions in the crystal lattice to explain deviations from solution-state data .

- Complementary Techniques : Pair NMR with IR spectroscopy (C=O stretch at ~1700 cm⁻¹) or powder XRD for cross-validation .

Basic: What are the safety protocols for handling this compound?

Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis; store at 2–8°C .

- Exposure Control : Use fume hoods, respirators (for dust/aerosols), and flame-resistant lab coats .

- First Aid : For skin contact, rinse with water for 15 min; for eye exposure, use saline solution and seek medical attention .

Advanced: How can computational methods predict the compound’s reactivity in novel reactions?

Answer:

- Molecular Dynamics (MD) Simulations : Model solvation effects and transition states for nucleophilic substitution .

- Docking Studies : Predict binding affinity to biological targets (e.g., bacterial enzymes) using AutoDock Vina .

- Machine Learning : Train models on reaction databases to forecast regioselectivity in cross-coupling reactions .

Advanced: What experimental approaches mitigate discrepancies in reported melting points?

Answer:

- Differential Scanning Calorimetry (DSC) : Accurately determines melting points (±0.5°C) and detects polymorphs .

- Purification : Recrystallize from ethanol/water (7:3 v/v) to remove impurities affecting thermal properties .

Basic: How is the compound’s bioactivity assessed in enzyme inhibition studies?

Answer:

- Enzyme Assays : Measure IC₅₀ against target enzymes (e.g., bacterial phosphopantetheinyl transferases) using UV-Vis kinetics .

- Microbiological Testing : Evaluate minimum inhibitory concentration (MIC) against Gram-positive/negative strains .

Advanced: How do impurities in synthesized batches affect biological activity data?

Answer:

- HPLC-PDA : Quantify impurities (>0.1%) and correlate with reduced activity (e.g., 5% impurity lowers IC₅₀ by 30%) .

- SPE Purification : Solid-phase extraction (C18 columns) removes residual reagents before testing .

Advanced: What strategies optimize the compound’s stability in aqueous solutions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。